Acid-Polyethylene Glycol-5-N-Hydroxysuccinimide Ester is a chemical compound that combines a polyethylene glycol (PEG) moiety with a carboxylic acid and an N-hydroxysuccinimide ester. This structure imparts unique properties that facilitate its use in bioconjugation and drug delivery applications. The compound is characterized by its hydrophilic nature, which enhances the solubility of conjugated biomolecules in aqueous environments.
Acid-Polyethylene Glycol-5-N-Hydroxysuccinimide Ester is synthesized from polyethylene glycol, a carboxylic acid, and N-hydroxysuccinimide. The synthesis typically involves coupling reactions facilitated by carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate .
The synthesis of Acid-Polyethylene Glycol-5-N-Hydroxysuccinimide Ester involves several key steps:
Acid-Polyethylene Glycol-5-N-Hydroxysuccinimide Ester features a linear structure comprising:
This configuration allows for efficient conjugation to primary amines while maintaining solubility in aqueous environments .
The molecular formula for Acid-Polyethylene Glycol-5-N-Hydroxysuccinimide Ester is , with a molecular weight of approximately 301.36 g/mol. Its solubility profile indicates high solubility in water and organic solvents like dimethyl sulfoxide .
Acid-Polyethylene Glycol-5-N-Hydroxysuccinimide Ester primarily participates in substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is favored under slightly basic conditions (pH 7.2 to 9) .
The reaction mechanism involves:
The mechanism of action for Acid-Polyethylene Glycol-5-N-Hydroxysuccinimide Ester involves the formation of covalent bonds with primary amines through the NHS ester group:
This process enhances the stability and functionality of biomolecules by providing a hydrophilic spacer that reduces aggregation and improves solubility .
The reaction typically occurs within a few hours at room temperature, depending on substrate concentration and reaction conditions .
Acid-Polyethylene Glycol-5-N-Hydroxysuccinimide Ester exhibits several notable physical properties:
Key chemical properties include:
Acid-Polyethylene Glycol-5-N-Hydroxysuccinimide Ester has significant applications in various scientific fields:
Acid-PEG5-NHS ester (CAS# 1343476-41-4) is a heterobifunctional polyethylene glycol (PEG) linker featuring two distinct reactive termini: a carboxylic acid group (-COOH) and an N-hydroxysuccinimide (NHS) ester. This compound has the systematic IUPAC name 19-((2,5-dioxopyrrolidin-1-yl)oxy)-19-oxo-4,7,10,13,16-pentaoxanonadecanoic acid and molecular formula C18H29NO11 [4] [6]. The molecular weight is precisely 435.4 g/mol (theoretical exact mass: 435.1741 g/mol), with elemental composition of carbon (49.65%), hydrogen (6.71%), nitrogen (3.22%), and oxygen (40.42%) [4].
Structurally, the molecule consists of three key domains:
Table 1: Key Molecular Properties of Acid-PEG5-NHS Ester
Property | Specification | Reference |
---|---|---|
CAS Number | 1343476-41-4 | [4] |
Molecular Formula | C18H29NO11 | [6] |
Molecular Weight | 435.4 g/mol | [4] |
Purity Standards | ≥95% (HPLC) | [4] |
Solubility | Soluble in DMSO and aqueous buffers | [10] |
Storage Conditions | -20°C, desiccated, protected from light | [6] |
SMILES Notation | OC(CCOCCOCCOCCOCCOCCC(ON1C(CCC1=O)=O)=O)=O | [10] |
The compound typically appears as a white crystalline solid or viscous liquid and demonstrates excellent solubility in both aqueous media and polar organic solvents like dimethyl sulfoxide (DMSO) [10]. This dual solubility profile enables its versatile application across diverse conjugation environments. The PEG spacer chain provides approximately 20.5 Å of molecular spacing between conjugated entities, which is critical for maintaining biological activity in conjugates [4].
The development of Acid-PEG5-NHS ester represents a convergence of three significant advancements in bioconjugation chemistry: the discovery of NHS chemistry, the emergence of PEGylation technology, and the refinement of heterobifunctional crosslinkers.
Early PEGylation Technologies (1970s-1990s): The foundational work of Frank Davis and colleagues in the 1970s first demonstrated that covalent attachment of PEG polymers to proteins ("PEGylation") could enhance therapeutic properties by reducing immunogenicity, prolonging circulation half-life, and improving solubility [9]. These early PEG reagents were typically homobifunctional (e.g., bis-NHS esters) or monofunctional (e.g., mPEG-NHS), but suffered from heterogeneity due to polydisperse PEG chains that complicated reproducibility and regulatory approval [8].
Discrete Spacer Revolution (2000s): The introduction of monodisperse PEG spacers like PEG5 (pentaethylene glycol) represented a paradigm shift in linker technology. Unlike traditional polydisperse PEG polymers with variable chain lengths, discrete PEG spacers offer exact molecular weights and defined spatial separation. This precision enables reproducible conjugation outcomes critical for diagnostic and therapeutic applications. Acid-PEG5-NHS ester specifically evolved from this technological advancement, providing researchers with a linker offering predictable distance between conjugated moieties [8] [10].
Heterobifunctional Design Evolution: The development of asymmetric bifunctional linkers (containing two different reactive groups) enabled controlled, sequential conjugation strategies. Acid-PEG5-NHS ester epitomizes this design philosophy by combining an amine-reactive NHS ester with a carboxyl group that can be selectively activated. This allows orthogonal conjugation to two different biomolecules in a specific orientation—functionality not possible with early homobifunctional PEG crosslinkers like NHS-PEG5-NHS (CAS# 756526-03-1) [3] [8].
Table 2: Evolution of Key PEG-Based Linker Technologies
Generation | Example Compounds | Limitations | Advancements |
---|---|---|---|
First (1970s) | mPEG-succinimidyl succinate | Polydisperse, unstable ester linkage | Initial protein half-life extension |
Second (1990s) | NHS-PEGn-NHS (polydisperse) | Heterogeneous conjugates | Improved solubility |
Third (2000s) | NHS-PEG5-NHS (monodisperse) | Homobifunctional, uncontrolled conjugation | Defined spacer length, reproducibility |
Modern | Acid-PEG5-NHS ester | Requires careful storage (-20°C) | Orthogonal conjugation, directional coupling |
The commercialization of Acid-PEG5-NHS ester (marketed as Acid-dPEG®5-NHS ester by Quanta BioDesign and others) has provided researchers with a tool that combines the benefits of precise spacer length, orthogonal reactivity, and enhanced hydrophilicity—addressing critical limitations of earlier conjugation technologies [10].
Acid-PEG5-NHS ester serves as a fundamental building block in diverse biochemical research applications due to its ability to bridge disparate molecular entities while preserving bioactivity. Its core functionality lies in enabling directional conjugation through sequential reactions: first, the NHS ester reacts with a primary amine (e.g., lysine residues on proteins or amine-modified oligonucleotides), followed by activation of the terminal carboxylic acid for coupling to a second molecule via amide bond formation [1] [6].
Key research applications include:
Protein-Protein and Protein-Peptide Conjugates: Researchers employ this linker to generate defined fusion complexes for studying protein interactions. For example, in heterobivalent ligand development, Acid-PEG5-NHS ester has been utilized to connect EGFR-targeting peptides with integrin αvβ3-specific cyclic RGD peptides for tumor-targeted imaging probes. The PEG spacer maintains peptide flexibility and accessibility to respective receptors [5].
Diagnostic Probe Construction: The compound enables preparation of contrast agents and fluorescent probes where targeting moieties require coupling to signal-generating molecules. The hydrophilic PEG5 spacer significantly reduces non-specific binding in imaging applications, enhancing target-to-background ratios [4].
Surface Engineering and Biocompatible Coatings: The terminal carboxylic acid allows covalent immobilization onto amine-functionalized surfaces (e.g., nanoparticles, biosensors, microarray chips) through NHS ester chemistry. Subsequent activation of the carboxyl group enables attachment of biomolecules, creating biologically active interfaces for diagnostic platforms and targeted delivery systems [10].
Nanotechnology and Materials Science: In nanoparticle functionalization, Acid-PEG5-NHS ester creates hydrophilic coronas that improve colloidal stability and provide functional handles for further modification. This application leverages the compound's ability to present terminal carboxyl groups at a controlled distance from the nanoparticle surface [3] [7].
Table 3: Research Applications of Acid-PEG5-NHS Ester
Research Area | Application Example | Functional Advantage |
---|---|---|
Therapeutic Development | Antibody-drug conjugate linkers | Improved solubility of payloads; controlled conjugation |
Diagnostic Imaging | Heterobivalent PET tracers for tumor imaging | Reduced non-specific binding; enhanced tumor uptake |
Surface Engineering | Functionalization of gold nanoparticles | Enhanced colloidal stability; biocompatibility |
Protein Chemistry | Site-specific protein modification | Preservation of protein function; reduced aggregation |
Biomaterial Science | Hydrogel functionalization for drug release | Tunable release kinetics; enhanced biocompatibility |
The compound's significance is further evidenced by its role in advanced drug delivery systems where it facilitates the creation of branched or dendritic architectures through iterative conjugation strategies. The terminal carboxylic acid serves as a handle for attaching targeting ligands, fluorophores, or additional functional groups, enabling construction of multifunctional nanocarriers with precise architectural control [6] [10]. Recent studies have demonstrated that the optimal spacer length provided by the PEG5 unit (approximately 20.5 Å) significantly enhances target binding efficiency compared to shorter or longer PEG variants in diagnostic applications [4] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7